molecular formula C7H8N4S B15300590 3-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

3-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B15300590
M. Wt: 180.23 g/mol
InChI Key: UWOOKABKRFZKQI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize metal-free conditions to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the presence of both a thiophene ring and a triazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C7H8N4S/c1-11-7(9-4-10-11)5-2-3-12-6(5)8/h2-4H,8H2,1H3

InChI Key

UWOOKABKRFZKQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(SC=C2)N

Origin of Product

United States

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